2-Chloropyrimidine-5-sulfonamide

Overview

Description

2-Chloropyrimidine-5-sulfonamide, also known as sulfapyrimidine or sulfadiazine, is a sulfonamide antibiotic that is commonly used to treat a range of bacterial infections. It has a molecular weight of 193.61 g/mol . The compound is typically a white to yellow solid .

Molecular Structure Analysis

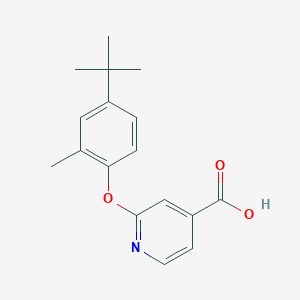

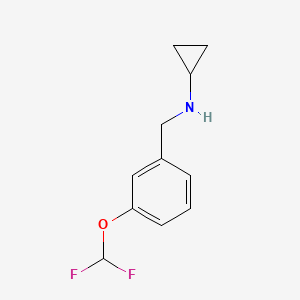

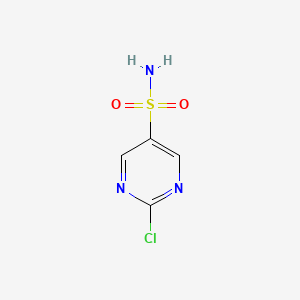

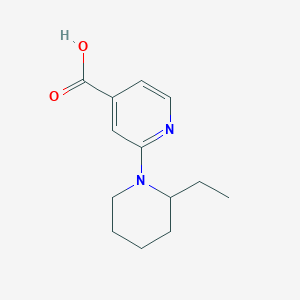

The molecular structure of this compound is represented by the formula C4H4ClN3O2S . The InChI code for this compound is 1S/C4H4ClN3O2S/c5-4-7-1-3 (2-8-4)11 (6,9)10/h1-2H, (H2,6,9,10) .Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 193.61 .Scientific Research Applications

Antimicrobial Activity

- Synthesis and Antimicrobial Evaluation : 2-Chloropyrimidine-5-sulfonamide derivatives, synthesized through reactions with other compounds like benzimidazole, exhibited antimicrobial activity (Abdel-Motaal & Raslan, 2014).

Anticancer and Antitumor Activities

- Cancer Cell Growth Inhibition : Sulfonamido pyrimidine nucleosides displayed moderate inhibition of tumor cell growth, as per in vitro studies (Krizmanić et al., 2003).

- Antitumor Activity : Certain 5-guanylhydrazone/thiocyanato-6-arylimidazo derivatives of sulfonamide showed high antibacterial activity and moderate activity against some strains, hinting at potential antitumor applications (Gadad et al., 2000).

- Sulfonamides in Pyrimidine Derivatives : Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate derivatives, associated with aromatic/aliphatic carboxamides and sulfonamides, showed promising anticancer activities (Asha et al., 2010).

- Antitumor Efficacy of Sulfonamide Derivatives : Novel series of sulfonamide derivatives of thiadiazolo[3,2-a]pyrimidines were synthesized and displayed antitumor activities in both in vitro and in vivo studies (El-Sayed et al., 2011).

Environmental and Agricultural Applications

- Electrochemical Degradation Studies : Studies on electrochemical oxidation of sulfonamides, including sulfadiazine and others, at boron-doped diamond electrodes, provided insights into efficient degradation methods (Fabiańska et al., 2014).

- Herbicide Development : 2-Chloroimidazo pyridine-3-sulfonamide, an intermediate in the synthesis of sulfonylurea herbicides like imazosulfuron, highlights its significance in agricultural chemistry (Gui-zhe, 2015).

Chemical Synthesis and Properties

- Physicochemical Properties and Medical Applications : Research on thiadiazolo[3,2-a]pyrimidinesulfonamides and thiadiazolo[3,2-a]triazinesulfonamides revealed their potential as carbonic anhydrase inhibitors for medical applications (Katritzky et al., 1987).

- Nanosized Polyamides with Antimicrobial Properties : Synthesis of nanosized polyamides containing amido- and sulfonamidopyrimidines structures led to compounds with potent antimicrobial activities, highlighting their biomedical potential (Hassan et al., 2015).

Additional Research

- Computational Quantum Chemical Studies : Research on Uracil-5-Tertiary Sulfonamides using computational quantum chemical methods provided insights into the pharmacokinetic properties and biological components of these compounds (Gaurav & Krishna, 2021).

- Biological Active Sulfonamide Hybrids : Sulfonamides form a crucial class of drugs with varied pharmacological activities. Research on two-component sulfonamide hybrids containing different pharmaceutical scaffolds highlighted their diverse biological activities (Ghomashi et al., 2022).

Mechanism of Action

Target of Action

2-Chloropyrimidine-5-sulfonamide, like other sulfonamides, primarily targets the dihydropteroate synthetase enzyme . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .

Mode of Action

This compound acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .

Biochemical Pathways

The compound interferes with the folic acid metabolism cycle in bacteria . By inhibiting the dihydropteroate synthetase enzyme, it prevents the synthesis of folic acid, a crucial component for DNA replication. This disruption in the biochemical pathway leads to the inability of the bacteria to multiply, thereby inhibiting its growth .

Pharmacokinetics

They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . .

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth. By preventing the synthesis of folic acid, an essential component for DNA replication, the compound effectively stops the bacteria from multiplying . This makes it a potentially effective antibacterial agent.

Safety and Hazards

Future Directions

Research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines have been discussed in detail . Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are also given . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Biochemical Analysis

Biochemical Properties

2-Chloropyrimidine-5-sulfonamide plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. This compound interacts with enzymes such as dihydropteroate synthase (DHPS), which is crucial in the folate synthesis pathway in bacteria . By inhibiting DHPS, this compound disrupts the production of folate, an essential cofactor for DNA synthesis and repair, thereby exhibiting antibacterial properties . Additionally, it interacts with proteins involved in inflammatory responses, potentially modulating the activity of inflammatory mediators .

Cellular Effects

This compound affects various types of cells and cellular processes. In bacterial cells, it inhibits folate synthesis, leading to impaired DNA synthesis and cell division . This compound also influences cell signaling pathways by modulating the activity of enzymes and proteins involved in inflammation . In mammalian cells, this compound may affect gene expression and cellular metabolism by interacting with transcription factors and metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of dihydropteroate synthase (DHPS), thereby inhibiting its activity . This inhibition prevents the conversion of p-aminobenzoic acid (PABA) to dihydropteroate, a precursor in the folate synthesis pathway . The compound’s sulfonamide group mimics PABA, allowing it to competitively inhibit DHPS . Additionally, this compound may modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH . Long-term exposure to this compound in in vitro studies has shown that it can lead to adaptive resistance in bacterial populations . In in vivo studies, prolonged exposure may result in changes in cellular function and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antibacterial activity by inhibiting folate synthesis in bacteria . At higher doses, it may cause toxic effects such as liver and kidney damage due to its impact on cellular metabolism and enzyme activity . Threshold effects have been observed, where a certain dosage is required to achieve the desired antibacterial effect without causing significant toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to folate synthesis and degradation . It interacts with enzymes such as dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), which are crucial for the synthesis and recycling of folate . The compound’s inhibition of DHPS disrupts the production of dihydropteroate, leading to reduced folate levels and impaired DNA synthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific cellular compartments . The compound’s distribution is influenced by factors such as its solubility, molecular size, and affinity for transport proteins .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and nucleus . Its activity and function are influenced by its localization, as it interacts with enzymes and proteins in these compartments . Post-translational modifications and targeting signals may direct the compound to specific organelles, where it exerts its biochemical effects .

properties

IUPAC Name |

2-chloropyrimidine-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O2S/c5-4-7-1-3(2-8-4)11(6,9)10/h1-2H,(H2,6,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWBIDJWAGDFKQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[Bis(2-methylpropyl)amino]-4-oxobutanoic acid](/img/structure/B1386180.png)

![4-[(4-Ethoxyphenyl)methoxy]benzoic acid](/img/structure/B1386187.png)

![N-{[4-(2,2,2-trifluoroethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B1386192.png)